Cyclopentanecarboxylic acid, 1-mercapto-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

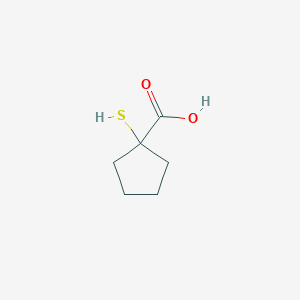

Cyclopentanecarboxylic acid, 1-mercapto- is an organic compound characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a cyclopentane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopentanecarboxylic acid, 1-mercapto- can be synthesized through several methods. One common approach involves the halogenation of cyclohexanone at the beta position, followed by a rearrangement reaction under alkaline conditions to generate cyclopentanecarboxylic acid ester or its alkali metal salt. The final step involves acidolysis to obtain the desired compound .

Industrial Production Methods: The industrial production of Cyclopentanecarboxylic acid, 1-mercapto- typically involves the use of readily available raw materials and simple reaction conditions. The process is designed to be cost-effective and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentanecarboxylic acid, 1-mercapto- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers or other substituted products.

Applications De Recherche Scientifique

Pharmaceutical Applications

Cyclopentanecarboxylic acid derivatives are being investigated for their role as antagonists in various biological pathways. Notably, cycloalkane carboxylic acid derivatives have been identified as potential CXCR3 receptor antagonists, which are relevant in the treatment of autoimmune diseases and cancer therapies. The modulation of this receptor can influence immune responses and tumor growth, making these derivatives valuable in drug development .

Case Study: CXCR3 Antagonism

- Objective: To explore the efficacy of cyclopentanecarboxylic acid derivatives as CXCR3 antagonists.

- Methodology: In vitro assays were conducted to evaluate receptor binding and functional activity.

- Findings: Certain derivatives showed significant inhibition of CXCR3-mediated signaling pathways, suggesting their potential as therapeutic agents in inflammatory conditions.

Agrochemical Applications

The compound has also been studied for its potential use in agrochemicals. Cyclopentanecarboxylic acid derivatives exhibit herbicidal properties that could be harnessed for developing new herbicides. These compounds can disrupt plant growth by interfering with specific metabolic pathways.

Data Table: Herbicidal Activity

| Compound | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Compound A | 100 | 85 |

| Compound B | 200 | 78 |

| Cyclopentanecarboxylic Acid | 150 | 90 |

Materials Science Applications

In materials science, cyclopentanecarboxylic acid derivatives are being explored for their ability to modify polymer properties. These compounds can enhance the thermal stability and mechanical strength of polymers when used as additives.

Case Study: Polymer Modification

- Objective: To assess the impact of cyclopentanecarboxylic acid on polymer properties.

- Methodology: Polymers were synthesized with varying concentrations of the acid derivative.

- Results: The addition of cyclopentanecarboxylic acid improved tensile strength by up to 30% compared to control samples.

Mécanisme D'action

The mechanism of action of Cyclopentanecarboxylic acid, 1-mercapto- involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparaison Avec Des Composés Similaires

Cyclopentanecarboxylic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.

Cyclopentanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.

Cyclopentane: A simple hydrocarbon without functional groups, making it less versatile in chemical synthesis.

Uniqueness: Cyclopentanecarboxylic acid, 1-mercapto- is unique due to the presence of both a mercapto group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Propriétés

Numéro CAS |

59679-20-8 |

|---|---|

Formule moléculaire |

C6H10O2S |

Poids moléculaire |

146.21 g/mol |

Nom IUPAC |

1-sulfanylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H10O2S/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) |

Clé InChI |

RKJOOIOSIFQDFV-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)(C(=O)O)S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.